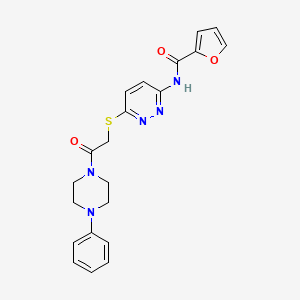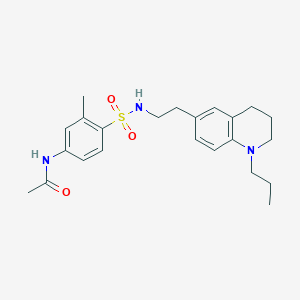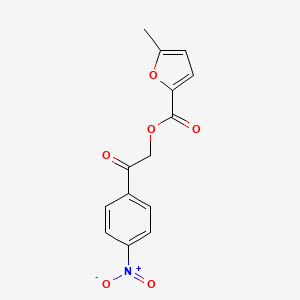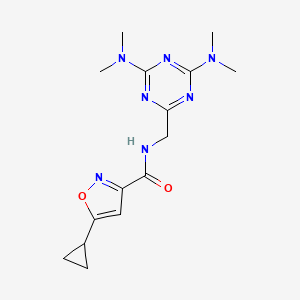![molecular formula C16H21NO2 B2450033 2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287261-66-7](/img/structure/B2450033.png)
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as Bicuculline, is a potent and selective antagonist of the GABAA receptor. It is a bicyclic compound that was first isolated from the plant Dicentra cucullaria in 1932. Since then, it has been extensively studied for its pharmacological properties and its potential applications in scientific research.
Mécanisme D'action
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a competitive antagonist of the GABAA receptor. It binds to the receptor's picrotoxin site, which is located within the ion channel pore, and prevents the binding of GABA. This results in the inhibition of GABAergic neurotransmission and an increase in neuronal excitability.
Biochemical and Physiological Effects
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to induce epileptic seizures in animal models, which is consistent with its ability to block GABAergic neurotransmission. It has also been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and cortex. 2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been used to study the effects of GABAergic dysfunction on neuronal plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a potent and selective antagonist of the GABAA receptor, which makes it a valuable tool for studying the effects of GABAergic neurotransmission on neuronal function. However, its ability to induce seizures and alter glutamate release can complicate its use in some experiments. Additionally, its high potency and low solubility can make it difficult to work with at high concentrations.
Orientations Futures
There are several areas of research that could benefit from the use of bicuculline. These include:
1. Investigating the role of GABAergic dysfunction in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Studying the effects of bicuculline on neuronal plasticity and learning and memory in animal models.
3. Developing new drugs that target the GABAA receptor and have therapeutic potential for neurological and psychiatric disorders.
4. Using bicuculline to investigate the mechanisms of action of other drugs that interact with the GABAA receptor, such as ethanol and volatile anesthetics.
5. Developing new methods for synthesizing bicuculline and other GABAA receptor antagonists that are more efficient and cost-effective.
Méthodes De Synthèse
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can be synthesized through several methods, including the condensation of 2,3-dihydroxy-5-phenylpentanoic acid with isobutylamine, or the reaction of isobutylamine with 3-(3-bromo-phenyl)-bicyclo[1.1.1]pentan-1-one. However, the most commonly used method involves the condensation of 3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanone with glycine.
Applications De Recherche Scientifique
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a valuable tool for studying the GABAA receptor and its role in the central nervous system. It has been used in numerous studies to investigate the effects of GABAergic neurotransmission on neuronal excitability, synaptic plasticity, and behavior. 2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has also been used to study the mechanisms of action of other drugs that interact with the GABAA receptor, such as benzodiazepines and barbiturates.
Propriétés
IUPAC Name |
2-amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-10(2)11-4-3-5-12(6-11)15-7-16(8-15,9-15)13(17)14(18)19/h3-6,10,13H,7-9,17H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLJWZUSRNBRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449955.png)


![5,6-Dihydrobenzo[h]cinnolin-3-yl 4-methylbenzyl sulfide](/img/structure/B2449960.png)

![4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2449962.png)

![3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine](/img/structure/B2449968.png)
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449971.png)

![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)